3-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
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Overview
Description
3-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound that features a benzamide core substituted with a 3-chloro group, a piperidine ring, and a 1-phenyl-1H-1,2,3-triazole-4-carbonyl moiety
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that the nitrogen atoms of the triazole moiety in similar compounds actively contribute to binding to the active site of enzymes . This binding can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function.
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities . The compound’s interaction with its targets could potentially affect these pathways, leading to downstream effects.
Result of Action
Similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multiple steps:
Formation of the 1-phenyl-1H-1,2,3-triazole-4-carbonyl intermediate: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where phenylacetylene reacts with an azide to form the triazole ring.
Synthesis of the piperidine derivative: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Coupling of the triazole and piperidine intermediates: The triazole intermediate is then coupled with the piperidine derivative using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the 3-chloro group: The final step involves the chlorination of the benzamide core, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the CuAAC reaction and automated systems for the coupling and chlorination steps to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory pathways.
Biological Studies: The compound can be used to study the interactions of triazole-containing molecules with biological targets, such as enzymes or receptors.
Chemical Biology: It can serve as a probe to investigate the mechanisms of action of triazole-based inhibitors or modulators.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials or catalysts.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-1,2,3-triazole-4-carboxamide: Shares the triazole core but lacks the piperidine and benzamide moieties.
N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: Similar structure but without the 3-chloro substitution.
3-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide.
Uniqueness
The unique combination of the 3-chloro group, the triazole ring, and the piperidine ring in 3-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide provides distinct chemical properties and potential biological activities that are not present in the similar compounds listed above. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3-chloro-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c22-16-6-4-5-15(13-16)20(28)23-17-9-11-26(12-10-17)21(29)19-14-27(25-24-19)18-7-2-1-3-8-18/h1-8,13-14,17H,9-12H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZWSENBMFTONE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=CC=C2)Cl)C(=O)C3=CN(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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